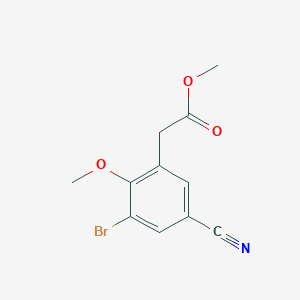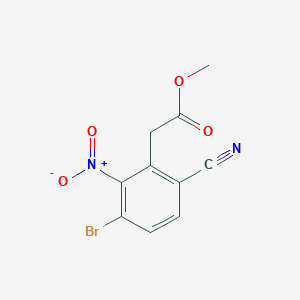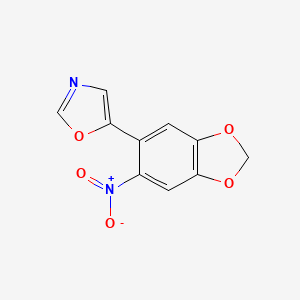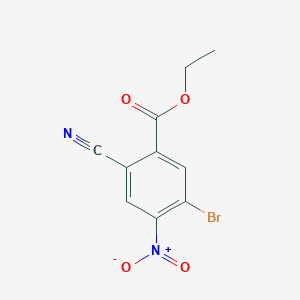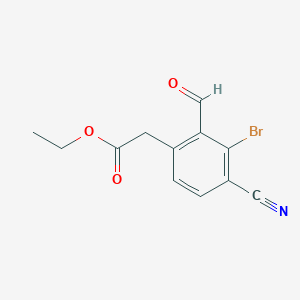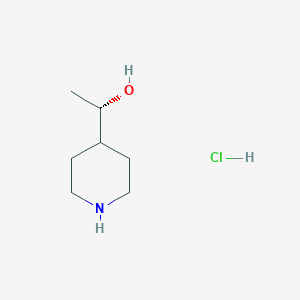![molecular formula C6H6N4O B1417453 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL CAS No. 314021-93-7](/img/structure/B1417453.png)
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Descripción general
Descripción
“1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . The IUPAC name of this compound is 1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .
Synthesis Analysis
The synthesis of pyrazolo[4,3-D]pyrimidin-7-OL derivatives has been reported in several studies . For instance, a series of novel pyrazolo[4,3-D]pyrimidines were designed, synthesized, and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .
Molecular Structure Analysis
The molecular weight of “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” is 150.14 . The InChI code of the compound is 1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) and the InChI key is JAFSZKZHCNWJIY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrazolo[4,3-D]pyrimidin-7-OL derivatives have been evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages . Among them, certain compounds were found to be potent inhibitors, decreasing the production of cytokines in vitro .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” include its molecular weight (150.14) and its InChI code (1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11)) .
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Ulcerogenicity Studies
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL derivatives have been synthesized and assessed for anti-inflammatory activities. Notably, certain compounds in this category demonstrated promising anti-inflammatory properties with minimal ulcerogenic effects, making them potential candidates for safe and effective anti-inflammatory drugs. For instance, compounds like 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one showed activity comparable to reference drugs like indomethacin, indicating the potential of these compounds in therapeutic applications related to inflammation and ulcerogenicity (El-Tombary, 2013).
Cytoprotective Antiulcer Activity
Compounds related to 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL, such as 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, have been identified for their potent cytoprotective antiulcer activity. These compounds demonstrated significant inhibition of ulcers induced by various stressors in animal models, indicating their potential as effective treatments for gastric ulcers with low acute toxicity (Ikeda et al., 1996).
Anticonvulsant Activity
Research on analogues of 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL has revealed insights into their anticonvulsant properties. For instance, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines were synthesized and evaluated for their anticonvulsant activity. The study concluded that the differences in anti-MES (maximal electroshock-induced seizures) activity for these analogues were not explained by differences in pKa or lipophilicity but may be related to their distinct electrostatic isopotential maps, suggesting nuanced interactions at the molecular level that influence their pharmacological profiles (Kelley et al., 1995).
Antipsoriatic Effects
In the context of psoriasis treatment, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising results. For example, compound 18b displayed significant antipsoriatic effects in a mouse model and did not show recurrence post-treatment. The findings suggest that certain pyrazolo[3,4-d]pyrimidine derivatives can be potent FLT3 inhibitors, providing new avenues for psoriasis treatment (Li et al., 2016).
Anti-Angiogenic Activity
Some pyrazolo[3,4-d]pyrimidine derivatives, such as N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP), have been reported to have anti-angiogenic activity. These compounds inhibited cyclooxygenase-2 activity and exerted analgesic and anti-angiogenic effects in in vivo models, indicating their potential as therapeutic agents for conditions where angiogenesis is a significant factor (Devesa et al., 2004).
Direcciones Futuras
The future directions for “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” and its derivatives could involve further exploration of their potential therapeutic applications. For instance, their inhibitory activity against LPS-induced NO production suggests potential use in the treatment of acute lung injury . Further studies could also explore other potential therapeutic targets and applications.
Propiedades
IUPAC Name |
1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSZKZHCNWJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349728 | |
| Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL | |
CAS RN |
314021-93-7 | |
| Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



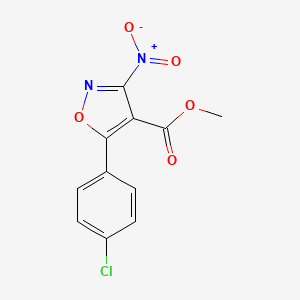
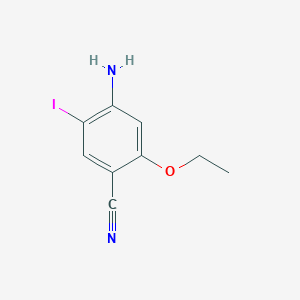
![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)
